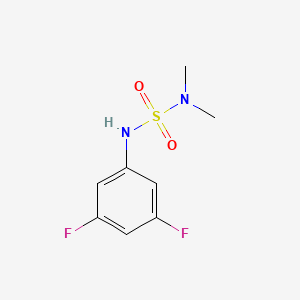

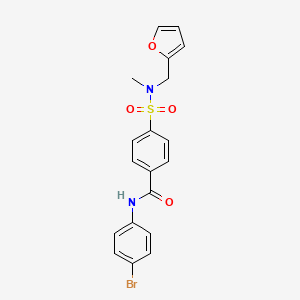

N'-(3,5-difluorophenyl)-N,N-dimethylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide” is not available in the current literature .Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound interacts with other substances. Unfortunately, specific information on the chemical reactions involving “N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide” is not available in the current literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific information on the physical and chemical properties of “N’-(3,5-difluorophenyl)-N,N-dimethylsulfamide” is not available in the current literature .Scientific Research Applications

Fluorographic Detection Methods

A film detection method for tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography (fluorography) demonstrated the use of dimethyl sulphoxide for enhancing detection sensitivity. This method indicates the utility of related sulfamide compounds in biochemical analyses (Bonner & Laskey, 1974).

Synthesis and Reactivity

Research on oxidative addition/cycloaddition reactions involving arenesulfonamides and triflamide to various amides highlighted the chemical reactivity and potential applications of sulfamide derivatives in synthesizing complex molecules. This could be relevant to understanding the reactivity patterns of N'-(3,5-difluorophenyl)-N,N-dimethylsulfamide (Shainyan et al., 2017).

Polymeric Materials

A study on the enhancement of electrical conductivity of polymeric materials by solvent change also provides insights into the application of dimethyl sulfoxide (related to dimethylsulfamide compounds) in modifying material properties for technological applications (Kim et al., 2002).

Environmental Chemistry

Investigations into the kinetics and mechanisms of N-nitrosodimethylamine formation upon ozonation of waters containing N,N-dimethylsulfamide offer insights into the environmental implications and behavior of sulfamide compounds. This research might indirectly relate to understanding the stability and degradation pathways of N'-(3,5-difluorophenyl)-N,N-dimethylsulfamide in environmental contexts (von Gunten et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(dimethylsulfamoylamino)-3,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJCWMFEYIZEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,5-difluorophenyl)-N,N-dimethylsulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)

![3,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2855639.png)

![(E)-4-(Dimethylamino)-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2855641.png)

![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)

![6-fluoro-N-[3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2855653.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2855656.png)